molecular formula C18H23F3N6O B2491112 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one CAS No. 2034442-59-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2491112
CAS No.: 2034442-59-4
M. Wt: 396.418
InChI Key: FXRKRXYDDBVJTP-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a heterocyclic molecule featuring a pyrazole core substituted with two methyl groups at positions 3 and 4. This pyrazole moiety is linked via a propan-1-one chain to a piperazine ring, which is further functionalized with a pyrimidine ring bearing a methyl group at position 2 and a trifluoromethyl group at position 5. Its trifluoromethyl group may enhance metabolic stability and lipophilicity, while the piperazine linker could improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N6O/c1-12-10-13(2)27(24-12)5-4-17(28)26-8-6-25(7-9-26)16-11-15(18(19,20)21)22-14(3)23-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRKRXYDDBVJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H23F3N6O\text{C}_{18}\text{H}_{23}\text{F}_3\text{N}_6\text{O}

This structure features a pyrazole ring and a piperazine moiety, which are known for their biological relevance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
  • Receptor Modulation : It may modulate receptors associated with neurotransmission and other physiological processes.

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the inhibition of the PI3K/Akt/mTOR pathway has been noted in related compounds, suggesting potential for tumor suppression .

CompoundTargetIC50 Value (nM)
PI-103PI3Kα8.4
mTOR5.7

Antimicrobial Activity

Research has shown that pyrazole derivatives often possess antimicrobial properties. The specific compound under review has not been extensively studied for this activity; however, related pyrazole compounds have demonstrated efficacy against various bacterial strains .

Neuroprotective Effects

Emerging evidence suggests that compounds containing pyrazole and piperazine frameworks may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of a series of pyrazole derivatives on cancer cell lines. The results indicated that the presence of trifluoromethyl groups enhances the anticancer activity by increasing lipophilicity and improving cellular uptake.
  • Neuroprotection in Animal Models : Experimental models have shown that similar compounds can reduce neuronal death in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Scientific Research Applications

Medicinal Chemistry

The compound's structure, featuring a pyrazole moiety and a piperazine derivative, positions it as a candidate for the development of novel pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of trifluoromethyl groups in the pyrimidine ring enhances lipophilicity and metabolic stability, which is advantageous for drug development.

Table 1: Structural Characteristics

ComponentDescription
Pyrazole RingContributes to various biological activities
Piperazine LinkageEnhances receptor binding affinity
Trifluoromethyl GroupIncreases lipophilicity and metabolic stability

Recent studies have highlighted the compound's potential as an antibacterial agent. Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar pyrazole structures demonstrated effective inhibition against Mycobacterium tuberculosis and other resistant bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated a series of pyrazole derivatives against Mycobacterium tuberculosis, revealing that certain compounds exhibited low IC50 values (concentration required to inhibit 50% of the bacterial population), indicating strong antibacterial properties. The structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one suggests it could share similar efficacy.

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific cellular targets makes it a candidate for further investigation in oncology.

Table 2: Anticancer Mechanisms

MechanismDescription
Apoptosis InductionTriggers programmed cell death in cancer cells
Cell Cycle ArrestPrevents cancer cell division
Targeting Specific PathwaysInterferes with signaling pathways involved in tumor growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole and Pyrazoline Derivatives

Compounds containing pyrazole or pyrazoline cores, such as those reported in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ), share functional similarities with the target compound. Key differences include:

  • Substituent Effects: The target compound’s 3,5-dimethylpyrazole group contrasts with fluorophenyl or bromophenyl substituents in .
  • Electronic Properties : The trifluoromethyl group in the pyrimidine ring (target compound) introduces strong electron-withdrawing effects, which could enhance resistance to oxidative metabolism compared to halogens (e.g., bromine or chlorine) in compounds .

Pyrimidine-Containing Heterocycles

The pyrimidine ring in the target compound differs from derivatives in (e.g., 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one). Notable distinctions include:

  • Functional Groups : The target compound lacks coumarin or tetrazole moieties but incorporates a trifluoromethyl group, which may prioritize hydrophobic interactions over hydrogen bonding.
  • Linker Diversity: The piperazine linker in the target compound contrasts with tetrazole or coumarin-based linkers in .

Piperazine-Linked Compounds

Piperazine is a frequent linker in drug design. Unlike the tetrazole-linked compounds in , the target compound’s piperazine-pyrimidine combination may offer greater conformational flexibility, enabling adaptation to diverse binding sites.

Structural and Functional Comparison Table

Compound Name/Structure Core Heterocycles Key Substituents Potential Implications References
Target Compound Pyrazole, Pyrimidine, Piperazine 3,5-dimethyl (pyrazole), CF₃ (pyrimidine) High lipophilicity, metabolic stability
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () Pyrazoline 4-fluorophenyl, phenyl Enhanced binding to aromatic enzyme pockets
Compound 4i () Pyrimidinone, Coumarin Coumarin, tetrazole Fluorescence properties, potential enzyme inhibition

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of pyrazole and pyrimidine precursors, analogous to methods in and . However, the trifluoromethyl group may require specialized fluorination techniques.
  • Biological Relevance : While and focus on structural characterization, the target compound’s trifluoromethyl and piperazine groups suggest optimized pharmacokinetics compared to halogenated or coumarin-based analogs.
  • Prior studies on similar compounds (e.g., ) used crystallography to confirm planar pyrazole/pyrimidine geometries, which are critical for intermolecular interactions .

Preparation Methods

Pyrimidine Ring Formation

The 2-methyl-6-(trifluoromethyl)pyrimidine core is synthesized via a condensation reaction between trifluoromethylacetamide and methyl malonate under acidic conditions. A modified Gould-Jacobs reaction introduces the pyrimidine ring, followed by chlorination at the 4-position using phosphorus oxychloride to yield 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Reaction Conditions

Step Reagents/Conditions Yield Reference
Condensation CF₃CO-NH₂, methyl malonate, H₂SO₄, 120°C 68%
Chlorination POCl₃, reflux, 6 h 85%

Piperazine Substitution

Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with piperazine is conducted in dimethylacetamide (DMAc) at 80°C. Excess piperazine (3 eq) ensures complete displacement, with triethylamine (1 eq) neutralizing HCl byproducts. The product is isolated via aqueous workup and recrystallized from ethanol/water (7:3).

Preparation of 3,5-Dimethyl-1H-Pyrazole

Cyclocondensation of Hydrazine and Diketone

3,5-Dimethylpyrazole is synthesized by reacting hydrazine hydrate with acetylacetone in ethanol under reflux. The exothermic reaction requires controlled addition to maintain temperatures below 70°C. Crystallographic studies of analogous pyrazoles confirm planar geometry and hydrogen-bonding patterns that influence purification strategies.

Key Data

  • Reaction Time : 4 h
  • Yield : 92%
  • Purification : Recrystallization from n-hexane.

N-Alkylation for Pyrazole Activation

The pyrazole nitrogen is alkylated using propargyl bromide in the presence of K₂CO₃ in acetonitrile. This step enhances nucleophilicity for subsequent coupling reactions.

Coupling via Propan-1-one Linker

Ketone Linker Installation

A three-step sequence connects the heterocycles:

  • Mannich Reaction : Piperazine-pyrimidine is reacted with formaldehyde and ammonium chloride to introduce an aminomethyl group.
  • Acylation : The amine intermediate is acylated with propionyl chloride, yielding 1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one.
  • Nucleophilic Substitution : The ketone undergoes nucleophilic attack by 3,5-dimethylpyrazole under basic conditions (K₂CO₃, DMF, 90°C).

Optimization Challenges

  • Regioselectivity : The propanone linker’s α-position must remain unreacted; achieved using bulky bases (e.g., DBU).
  • Byproduct Formation : Reverse-phase HPLC purification removes residual diketone impurities.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrimidine-H), 6.15 (s, 1H, pyrazole-H), 3.85–3.45 (m, 8H, piperazine), 2.55 (s, 3H, CH₃), 2.30 (s, 6H, pyrazole-CH₃).
  • ¹³C NMR : δ 170.2 (C=O), 163.5 (pyrimidine-CF₃), 121.5 (q, J = 272 Hz, CF₃).

Crystallographic Insights

Single-crystal X-ray diffraction of intermediates reveals:

  • Piperazine-Pyrimidine : Chair conformation with axial trifluoromethyl group.
  • Pyrazole-Ketone : Dihedral angle of 54.2° between rings, minimizing steric clash.

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